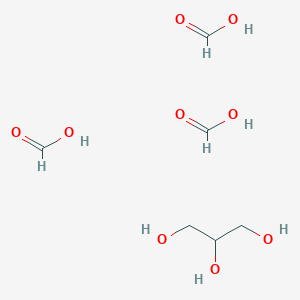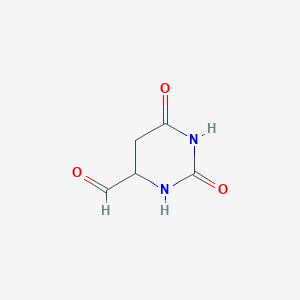
2,6-Dioxo-1,3-diazinane-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Formyl-uracil monohydrate, also known as uracil-6-carboxaldehyde monohydrate, is an organic compound with the chemical formula C5H4N2O3·H2O. It is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is primarily used as a pharmaceutical intermediate and has various applications in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Formyl-uracil monohydrate typically involves the oxidation of 6-methyluracil. One common method includes the use of selenium dioxide as an oxidizing agent in the presence of acetic acid. The reaction is carried out under reflux conditions, leading to the formation of 6-Formyl-uracil, which is then hydrated to obtain the monohydrate form .
Industrial Production Methods: Industrial production of 6-Formyl-uracil monohydrate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Formyl-uracil monohydrate undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydrogen atoms on the uracil ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed:
Oxidation: 6-Carboxyuracil
Reduction: 6-Hydroxymethyluracil
Substitution: Various substituted uracil derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-Formyl-uracil monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study the interactions of nucleic acids and proteins.
Medicine: It is used in the development of pharmaceutical compounds and as an intermediate in drug synthesis.
Industry: It finds applications in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Formyl-uracil monohydrate involves its interaction with nucleic acids and proteins. The formyl group can form covalent bonds with amino groups in proteins, leading to the formation of Schiff bases. This interaction can affect the function of proteins and nucleic acids, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
6-Methyluracil: A precursor in the synthesis of 6-Formyl-uracil monohydrate.
6-Carboxyuracil: An oxidation product of 6-Formyl-uracil monohydrate.
6-Hydroxymethyluracil: A reduction product of 6-Formyl-uracil monohydrate.
Uniqueness: 6-Formyl-uracil monohydrate is unique due to its formyl group, which allows it to undergo specific reactions that other uracil derivatives cannot. This makes it a versatile compound in synthetic chemistry and biochemical research .
Propriétés
Formule moléculaire |
C5H6N2O3 |
|---|---|
Poids moléculaire |
142.11 g/mol |
Nom IUPAC |
2,6-dioxo-1,3-diazinane-4-carbaldehyde |
InChI |
InChI=1S/C5H6N2O3/c8-2-3-1-4(9)7-5(10)6-3/h2-3H,1H2,(H2,6,7,9,10) |
Clé InChI |
HSXLNRYVHYAXGQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC(=O)NC1=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,4,4,6,6,8-Heptamethyl-8-{3-[(oxiran-2-yl)methoxy]propyl}-1,3,5,7,2,4,6,8-tetroxatetrasilocane](/img/structure/B12351955.png)
![N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B12351963.png)


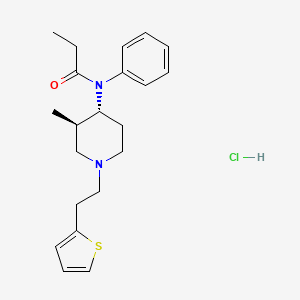
![tetrasodium;[[[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12351987.png)
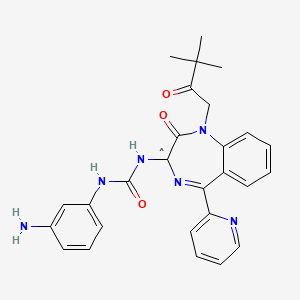
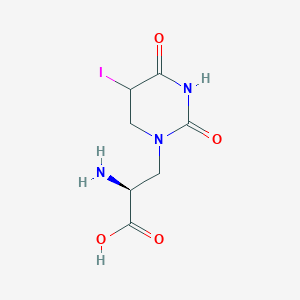

![N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide,monohydrochloride](/img/structure/B12352014.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[4-bromo-2-(tetrazolidin-5-yl)phenyl]thiourea](/img/structure/B12352023.png)
